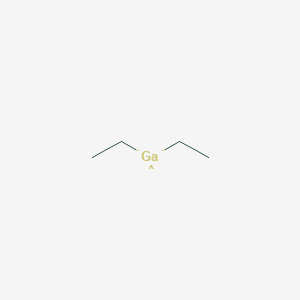

Gallium, diethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gallium, diethyl- is an organometallic compound with the chemical formula ( \text{C}4\text{H}{10}\text{Ga} ). It is a derivative of gallium, a metal in group 13 of the periodic table. Gallium, diethyl- is known for its use in various chemical reactions and industrial applications, particularly in the field of semiconductor manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gallium, diethyl- can be synthesized through the reaction of gallium trichloride with diethylzinc. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:

Reaction Setup: Gallium trichloride is dissolved in anhydrous ether.

Addition of Diethylzinc: Diethylzinc is added dropwise to the solution.

Reaction Conditions: The mixture is stirred at low temperatures, usually around -78°C, to control the reaction rate.

Isolation: The product is isolated by removing the solvent under reduced pressure.

Industrial Production Methods

In industrial settings, the production of gallium, diethyl- often involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the purity of the product, which is crucial for its applications in semiconductor manufacturing.

Chemical Reactions Analysis

Reactions of Gallium Hydrides with Diazabutadiene

Reaction of LiGaH4

and gallium metal with 1,4-di-t-butyl-1,4-diazabutadiene (dbdab) in diethyl ether at room temperature yields the monomeric, formally gallium(II) species [Ga(dbdab)2]

, (1 ), previously prepared using metal vapors . GaH3

·NMe3

with dbdab in hexane at –80 °C yields the novel hydrogallation product [H2Ga2μ−N(But)CH22]

, (2 ) which has magnetically distinct geminal hydrides (2JHH

44 Hz) in agreement with the crystal structure (<Ga–N> 2.01 3Å, <Ga–H> 1.5 6Å) and IR data (ν

Ga–H 1920, 1870 cm–1

) .

Reactions to form Organometallic Compounds

Reaction of (2,4,6-triphenylphenyl)lithium with GaCl3

gives (diethyl ether)lithium trichloro(2,4,6-triphenylphenyl)gallate, [Li⋅Et2O][Ph3C6H2GaCl3]

.

Redox-Active Ligand-Assisted Oxidative Addition

-

Treatment of GaCl3

with (dpp-bian)Na in diethyl ether resulted in the formation of (dpp−bian)GaCl2

(10) . -

Diorganylgallium derivatives (dpp−bian)GaR2

(R=Ph, 11; tBu, 14; Me, 15; Bn, 16) and (dpp−bian)Ga(η1−All)R

(R=nBu, 12; Cp, 13) were synthesized from complexes 3, 10, Bn2GaCl

, or tBu2GaCl

by salt metathesis . -

The salt elimination reaction between (dpp−bian)GaI2

(17) and tBuLi was accompanied by reduction of both the metal and the dpp-bian ligand, which resulted in digallane 2 as the final product . Similarly, the reaction of complex 10 with MentMgCl (Ment=menthyl) proceeded with reduction of the dpp-bian ligand to give the diamagnetic complex .

Gallium Trichloride Reactions

Gallium trichloride is a common starting reagent for the formation of organogallium compounds, such as in carbogallation reactions .

Reaction with Dimethyl Zinc

Dimethyl zinc vapor reacts vigorously with gallium trichloride at room temperatures . The total reaction takes place according to the equation:

2GaCl3+3(CH3)2Zn=2Ga(CH3)3+3ZnCl2

Complexation with DO3A-Coated Nanoparticles

Gallium can form a complex with nanoparticles (NPs) coated with DO3A, which may improve contrast agents and create new gallium-based nanomaterials for medical use . The complexation behaviors of DO3A with gallium were analyzed using UV-vis and HPLC techniques. The stability constant analysis illustrated that GG02A exhibited powerful binding capability with Ga3+, which was more potent than with La3+ .

Scientific Research Applications

Gallium, diethyl-, often referred to as diethylgallium chloride (DEGaCl), is a metal-organic compound utilized in various scientific research applications, particularly in the growth of gallium nitride (GaN) .

Scientific Research Applications

Gallium Nitride (GaN) Growth: Diethylgallium chloride is primarily used in the metal-organic vapor phase epitaxy (MOVPE) of GaN . In MOVPE, DEGaCl serves as a precursor to deposit thin films of GaN on substrates . GaN is a wide bandgap semiconductor with applications in microwave circuits, high-speed switching circuits, and infrared circuits . It is also used in cable television transmission, commercial wireless infrastructure, and power electronics .

MOVPE System: DEGaCl is employed for the large area growth of GaN within a MOVPE system . The GaN growth is conducted in a horizontal MOCVD reactor operated at a pressure of 76 Torr . Radio frequency induction heats the graphite susceptor . Ammonia (NH3) is used as a precursor along with DEGaCl in a hydrogen carrier gas .

Experimental Procedure: Sapphire c-plane substrates are etched in a solution of H3PO4:H2SO4 = 1:3 at 70°C for 15 minutes before being loaded into the reactor . A heated bubbler, maintained at 60°C, and a heated source line to the reactor are required due to DEGaCl's lower vapor pressure .

Catalysis

Gallium nitride (GaN) can catalyze the direct hydrogenation of CO2 to dimethyl ether (DME) with approximately 80% CO-free selectivity . DME is identified as the primary product, differing from traditional DME synthesis routes . The crystallite sizes of GaN, the addition of alkaline promoters, and the operating conditions significantly impact the catalytic performance . Under optimal conditions, the space-time yield (STY) of DME can reach as high as 2.9 mmol g−1GaNh−1, with no deactivation observed after a time-on-stream (TOS) of over 100 hours .

Biomedical Applications

While DEGaCl itself is not directly used in biomedical applications, other gallium compounds have significant roles:

- Anticancer Properties: Gallium nitrate has demonstrated antineoplastic activity against non-Hodgkin's lymphoma and urothelial cancers . Gallium ions interact with processes in the body similar to iron(III), which includes inflammation, making gallium salts useful as pharmaceuticals and radiopharmaceuticals .

- Gallium Maltolate: Gallium maltolate, an orally absorbable form of gallium(III) ion, acts as an anti-proliferative agent against pathologically proliferating cells, including cancer cells and some bacteria . It is under clinical and preclinical trials as a potential treatment for various cancers, infectious diseases, and inflammatory diseases .

- Radiopharmaceuticals: Gallium-67 salts, such as gallium citrate and gallium nitrate, are used as radiopharmaceutical agents in nuclear medicine imaging . Gallium-68, a positron emitter, is used as a diagnostic radionuclide in PET-CT when linked to pharmaceutical preparations like DOTATOC for neuroendocrine tumors investigation .

- Antibacterial Activity: Gallium nanoparticles coated by Ellagic acid (EA-GaNPs) exhibit antitumor activity, reducing the viability of human breast cancer cells. These nanoparticles also show antibacterial activities compared to standard antibiotics .

Other Applications

- Flexible Electronics: The properties of gallium may be suitable for developing flexible and wearable devices .

- Neutrino Detection: Gallium is used in neutrino detection experiments. For instance, the Gallium-Germanium Neutrino Telescope contained 55-57 tonnes of liquid gallium .

- Hydrogen Generation: Gallium can disrupt the protective oxide layer on aluminum, allowing water to react with the aluminum in AlGa to produce hydrogen gas .

Data Table: Gallium Compounds and Their Applications

Mechanism of Action

The mechanism of action of gallium, diethyl- primarily involves its ability to mimic iron in biological systems. Gallium can replace iron in various enzymes and proteins, disrupting their normal function. This property is particularly useful in antimicrobial applications, where gallium interferes with bacterial iron metabolism, leading to the inhibition of bacterial growth . In cancer treatment, gallium compounds target iron-dependent pathways in cancer cells, reducing their proliferation and survival .

Comparison with Similar Compounds

Gallium, diethyl- can be compared with other organometallic compounds of group 13 elements, such as:

Diethylaluminum chloride: Similar in structure but involves aluminum instead of gallium. It is less effective in semiconductor applications due to differences in electronic properties.

Diethylindium chloride: Contains indium and is used in similar applications but has different reactivity and stability profiles.

Uniqueness

Gallium, diethyl- is unique due to its specific electronic properties, which make it highly suitable for semiconductor applications. Its ability to form stable compounds with various elements and its reactivity profile also distinguish it from other similar compounds .

Similar Compounds

- Diethylaluminum chloride

- Diethylindium chloride

- Trimethylgallium

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for diethyl gallium complexes, and how do solvent choices influence product formation?

- Methodological Answer : Diethyl gallium compounds are typically synthesized via alkylation or ligand-exchange reactions. For example, reactions involving GaCl₃ with organolithium reagents in diethyl ether or toluene under inert atmospheres yield diethyl gallium derivatives . Solvent polarity and coordinating ability significantly impact product purity. Diethyl ether, a weakly coordinating solvent, minimizes byproduct formation compared to THF, which can lead to insoluble polymeric species . Key parameters include reaction temperature (often −25°C to room temperature), stoichiometric ratios, and post-reaction workup (e.g., vapor diffusion crystallization for X-ray-quality crystals) .

Q. Which characterization techniques are most effective for analyzing diethyl gallium complexes, and how do they resolve structural ambiguities?

- Methodological Answer : Multimodal characterization is critical:

- NMR Spectroscopy : ¹H/¹³C NMR identifies ligand environments and symmetry. For gallium cryptands, ¹³C signals at δ ~174 ppm confirm carbonyl coordination shifts .

- X-ray Crystallography : Resolves bond metrics (e.g., Ga–Fe distances of 2.30–2.32 Å in heterometallic clusters) and confirms racemic mixtures in chiral complexes .

- Mass Spectrometry : Differentiates between dimers (e.g., (Me₂Ga(OiPr))₂) and polymeric species when solubility challenges arise .

Q. How can researchers ensure the stability of diethyl gallium compounds during storage and handling?

- Methodological Answer : Stability depends on ligand steric bulk and solvent. For example:

- Store moisture-sensitive complexes (e.g., GaCl₃ derivatives) under argon in dried solvents (e.g., methylene chloride).

- Avoid protic solvents to prevent ligand protonation, which destabilizes the gallium center .

- Monitor decomposition via periodic NMR or UV-Vis spectroscopy to detect ligand dissociation .

Advanced Research Questions

Q. How can contradictory structural data (e.g., bond-length variations) in diethyl gallium complexes be resolved?

- Methodological Answer : Discrepancies often arise from crystallographic packing effects or solvent coordination. For instance:

- Ga–Ga distances in Ga₂Cl₄ adducts vary from 2.41 Å (with 1,4-dioxane) to 3.46 Å (in ether-free conditions) due to solvent-induced lattice distortions .

- Combine XRD with DFT calculations to model electronic effects and validate experimental metrics .

Q. What strategies address low yields or byproducts in diethyl gallium alkoxide synthesis?

- Methodological Answer : Byproduct formation (e.g., BDI-H ligand protonation) can be mitigated by:

- Adjusting stoichiometry (e.g., excess alcohol to drive alkoxide formation).

- Using non-polar solvents (e.g., hexane) to precipitate KCl byproducts .

- Employing kinetic control via low-temperature reactions to favor metastable intermediates .

Q. How can machine learning enhance the analysis of gallium-containing matrices in complex systems?

- Methodological Answer : Convolutional neural networks (CNNs) trained on LIBS spectra enable rapid quantification of gallium in plutonium matrices with a detection limit of 0.05 wt%. Preprocessing steps include spectral normalization and noise reduction, while validation involves cross-referencing with ICP-MS data .

Q. What experimental designs improve reproducibility in diethyl gallium syntheses?

- Methodological Answer : Standardize protocols by:

- Documenting solvent purity (e.g., anhydrous diethyl ether via molecular sieves).

- Reporting crystallization conditions (e.g., vapor diffusion rates for controlled nucleation) .

- Including negative controls (e.g., ligand-only reactions) to identify side pathways .

Q. Data Contradiction and Optimization

Q. How do steric and electronic ligand effects influence the reactivity of diethyl gallium complexes?

- Methodological Answer : Systematic studies using substituted β-diketiminate ligands reveal:

- Bulky ligands (e.g., tert-butoxide) reduce Ga center accessibility, slowing hydrolysis.

- Electron-withdrawing groups (e.g., Cl⁻) increase Lewis acidity, enhancing catalytic activity in C–C coupling reactions .

Q. What computational methods predict the redox behavior of diethyl gallium complexes?

- Methodological Answer : Density Functional Theory (DFT) models:

- Calculate frontier molecular orbitals to predict reduction potentials (e.g., for redox-active pyridyl nitroxide complexes) .

- Simulate solvent effects via polarizable continuum models (PCM) to match experimental cyclic voltammetry data .

Properties

CAS No. |

119628-75-0 |

|---|---|

Molecular Formula |

C4H10Ga |

Molecular Weight |

127.85 g/mol |

InChI |

InChI=1S/2C2H5.Ga/c2*1-2;/h2*1H2,2H3; |

InChI Key |

QAIDPMSYQQBQTK-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ga]CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.